6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one
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Overview
Description
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of bromine and chloromethyl groups in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one typically involves the bromination of 4-(chloromethyl)phthalazin-1(2H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used to replace the bromine or chloromethyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-4-(chloromethyl)phthalazin-1(2H)-one, while oxidation with potassium permanganate can produce 6-bromo-4-(carboxymethyl)phthalazin-1(2H)-one.
Scientific Research Applications
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor antagonists.
Medicine: It may be utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of bromine and chloromethyl groups can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methylphthalazin-1(2H)-one: Lacks the chloromethyl group but has similar chemical properties.
4-(Chloromethyl)phthalazin-1(2H)-one: Lacks the bromine group but can undergo similar reactions.
6-Chloro-4-(bromomethyl)phthalazin-1(2H)-one: Has the bromine and chlorine groups swapped.
Uniqueness
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one is unique due to the presence of both bromine and chloromethyl groups, which can participate in a variety of chemical reactions
Properties
Molecular Formula |
C9H6BrClN2O |
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Molecular Weight |
273.51 g/mol |
IUPAC Name |
6-bromo-4-(chloromethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)8(4-11)12-13-9(6)14/h1-3H,4H2,(H,13,14) |
InChI Key |
CJUOBTWSCSMZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NNC2=O)CCl |
Origin of Product |
United States |
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